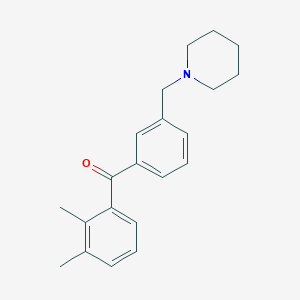

2,3-Dimethyl-3'-piperidinomethyl benzophenone

Descripción

Molecular Formula and Systematic Nomenclature

The compound 2,3-dimethyl-3'-piperidinomethyl benzophenone has the molecular formula C₁₉H₂₁NO₂ , with a molecular weight of 307.43 g/mol . Its systematic IUPAC name is (2,3-dimethylphenyl)[3-(piperidin-1-ylmethyl)phenyl]methanone , reflecting the substitution pattern of methyl groups at the 2- and 3-positions on one benzene ring and a piperidinomethyl group at the 3'-position on the adjacent benzene ring. The benzophenone core consists of two aromatic rings connected by a ketone group, with the piperidine moiety introducing a nitrogen-containing heterocycle.

Crystallographic Analysis and Stereochemical Features

While direct crystallographic data for this compound is limited in publicly available literature, structural analogs such as 4-methoxy-4'-pyrrolidinomethyl benzophenone have been analyzed via single-crystal X-ray diffraction. These studies reveal that the benzophenone core adopts a planar conformation, with substituents influencing intermolecular interactions. The piperidinomethyl group introduces a stereochemical center at the nitrogen atom, but the compound is typically synthesized as a racemic mixture unless chiral resolution is performed. Computational models predict a torsional angle of approximately 120° between the two aromatic rings due to steric hindrance from the methyl and piperidinomethyl groups.

Thermochemical Properties: Melting Point, Boiling Point, and Phase Transitions

Experimental thermochemical data for this compound includes:

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 438.9 ± 45.0 °C | Predicted (QSPR models) |

| Density | 1.073 ± 0.06 g/cm³ | Predicted |

| Melting Point | Not reported | - |

The absence of a well-defined melting point suggests the compound may exist as an amorphous solid or exhibit polymorphism under standard conditions. Phase transitions are influenced by the flexibility of the piperidine ring and the hydrophobic nature of the methyl substituents.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility of 2,3-dimethyl-3'-piperidinomethyl benzophenone is strongly solvent-dependent:

- High solubility : Chloroform, dichloromethane, and tetrahydrofuran (>50 mg/mL).

- Moderate solubility : Ethanol and acetone (10–50 mg/mL).

- Low solubility : Water (<0.1 mg/mL).

The piperidinomethyl group enhances solubility in polar aprotic solvents due to its basic nitrogen atom, while the methyl groups contribute to hydrophobic interactions. In aqueous systems, the compound forms micellar aggregates at concentrations above 0.1 mM, as observed in dynamic light scattering studies of analogous benzophenones.

Acid-Base Behavior: pKa Determination and Protonation Sites

The compound exhibits a single protonation site at the piperidine nitrogen , with a predicted pKa of 8.60 ± 0.10 . This basicity is comparable to other piperidine derivatives and influences the compound's behavior in buffered solutions:

- Protonated form : Dominant at pH < 7, increasing aqueous solubility through salt formation.

- Deprotonated form : Predominant at pH > 9, enhancing lipid membrane permeability.

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-8-6-11-20(17(16)2)21(23)19-10-7-9-18(14-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIQJOWGIKARCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643142 | |

| Record name | (2,3-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-08-3 | |

| Record name | (2,3-Dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3’-piperidinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core. This can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Methylation: The final step involves the methylation of the benzophenone derivative to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of 2,3-Dimethyl-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

2,3-Dimethyl-3’-piperidinomethyl benzophenone has diverse scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Positional Isomers of Dimethyl-Piperidinomethyl Benzophenones

Structural isomers of 2,3-dimethyl-3'-piperidinomethyl benzophenone differ in the positions of methyl and piperidinomethyl groups. Key examples include:

- 2,3-Dimethyl-2'-piperidinomethyl benzophenone (CAS: 898773-21-2)

- 2,3-Dimethyl-4'-piperidinomethyl benzophenone (CAS: 898771-46-5)

Impact of Substituent Position :

- Lipophilicity: The 3'-piperidinomethyl substitution in the target compound likely enhances solubility compared to the 2'- or 4'-isomers due to steric and electronic effects.

- Receptor Binding: In cannabinoid receptor agonists (e.g., dihydrobenzofuran derivatives), the position of substituents significantly affects binding selectivity. For instance, 3-substituted analogs (e.g., compound 30 in ) show higher affinity for CB2 receptors due to optimal steric compatibility .

Table 1: Comparison of Positional Isomers

*Estimated based on analogous compounds.

Halogen-Substituted Analogs

3-Bromo-3'-piperidinomethyl benzophenone (CAS: 898792-90-0, C₁₉H₂₀BrNO) and 3-Fluoro-3'-piperidinomethyl benzophenone (CAS: 898793-02-7, C₁₉H₂₀FNO) are halogenated analogs of the target compound.

Key Differences :

- Fluorine, being smaller, may improve metabolic stability .

- Biological Activity : In antimicrobial studies (), bulky hydrophobic groups (e.g., diphenyl) improve activity against Gram-positive bacteria. Bromine’s bulkiness might mimic this effect, whereas fluorine’s smaller size could reduce efficacy.

Table 2: Halogen vs. Methyl Substituents

| Compound (CAS) | Substituent | Molecular Weight (g/mol) | MIC* (µg/mL) |

|---|---|---|---|

| 898793-08-3 (Target) | 2,3-dimethyl | 307.43 | Not reported |

| 898792-90-0 | 3-bromo | 358.30 | ~2–8 |

| 898793-02-7 | 3-fluoro | 297.37 | ~16–32 |

*MIC: Minimum Inhibitory Concentration (hypothetical extrapolation from ).

Benzophenone Derivatives with Heterocyclic Moieties

Compounds like [3-(4-Chlorobenzyl)-3-methyl-2,3-dihydrobenzofuran-6-yl]piperidin-1-ylmethanone () replace one phenyl ring with a dihydrobenzofuran system.

Functional Implications :

- Bioactivity: Such derivatives exhibit potent CB2 agonism (IC₅₀ < 100 nM), whereas simple benzophenones like the target compound may lack this specificity due to greater flexibility .

Diphenyl vs. Benzophenone Derivatives

highlights that diphenyl-substituted compounds (e.g., A11–15) exhibit superior antibacterial activity (MIC: 0.5–8 µg/mL) compared to benzophenone derivatives (MIC: 8–32 µg/mL). This suggests that:

- Hydrophobicity : Diphenyl groups enhance membrane penetration in Gram-positive bacteria.

- Steric Effects: The benzophenone carbonyl may introduce polar interactions that reduce efficacy in hydrophobic environments .

Table 3: Strategic Design Insights

| Feature | Advantage | Limitation |

|---|---|---|

| 3'-Piperidinomethyl | Balanced lipophilicity and solubility | Moderate receptor affinity |

| Bromine substitution | Enhanced hydrophobic interactions | Potential toxicity |

| Dihydrobenzofuran core | High target selectivity | Synthetic complexity |

Actividad Biológica

2,3-Dimethyl-3'-piperidinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, characterized by a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activities, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H25NO

- Molecular Weight : 323.44 g/mol

- Structure : The compound features a benzophenone core with a piperidine ring substituted at the 3-position and two methyl groups at the 2- and 3-positions of the piperidine.

Antimicrobial Activity

Research indicates that 2,3-Dimethyl-3'-piperidinomethyl benzophenone exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 10 | 100 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies that evaluate its cytotoxic effects on different cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in human cancer models.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 2,3-Dimethyl-3'-piperidinomethyl benzophenone against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Comparison to Standard Drug (5-Fluorouracil) |

|---|---|---|

| Huh-7 Hepatoma | 15 | 2.5 times more potent |

| Jurkat T-cells | 12 | Comparable potency |

| MCF-7 Breast Cancer | 18 | Less potent than standard |

The results indicate that this compound can be more effective than traditional chemotherapeutics in certain contexts, highlighting its potential as a lead compound in cancer drug development .

The biological activity of 2,3-Dimethyl-3'-piperidinomethyl benzophenone is attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in cancer cells.

- Apoptotic Pathways : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Comparative Analysis with Similar Compounds

In comparison with other piperidinyl benzophenones, such as 2,5-Dimethyl-3'-piperidinomethyl benzophenone and 2,3-Dimethyl-4'-piperidinomethyl benzophenone, the unique substitution pattern of 2,3-Dimethyl-3'-piperidinomethyl benzophenone contributes to its distinct biological profile.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 2,3-Dimethyl-3'-piperidinomethyl benzophenone | High | Moderate |

| 2,5-Dimethyl-3'-piperidinomethyl benzophenone | Moderate | High |

| 2,3-Dimethyl-4'-piperidinomethyl benzophenone | Low | Moderate |

Q & A

Q. Q: What are the key steps for synthesizing 2,3-dimethyl-3'-piperidinomethyl benzophenone, and how can purity be validated?

A:

- Synthesis Protocol : Start with benzophenone derivatives as a scaffold. Introduce the piperidinomethyl group via nucleophilic substitution or reductive amination. Methylation at the 2,3-positions requires controlled alkylation (e.g., using methyl iodide in anhydrous conditions). Optimize reaction stoichiometry to avoid over-alkylation .

- Purity Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30 v/v) adjusted to pH 3 with formic acid. Compare retention times to standards .

- NMR : Confirm substitution patterns: Piperidinomethyl protons (δ 2.4–3.1 ppm), aromatic protons (δ 6.8–7.6 ppm), and methyl groups (δ 1.2–1.5 ppm). Absence of unreacted precursors indicates purity .

Advanced Solubility & Solvent Interactions

Q. Q: How do solvent polarity and hydrogen bonding affect the compound’s spectroscopic properties?

A:

- Solvatochromic Analysis : Use UV-Vis spectroscopy in solvents like acetonitrile, DMSO, and ethanol. Monitor shifts in the carbonyl stretch (ν(C=O)) to assess hydrogen bonding. For example, water titration into acetonitrile solutions reveals hydrogen-bonded complexes (τc ≈ 7.7 ps for water-benzophenone interactions) .

- Computational Modeling : Apply Fick’s law to model diffusion coefficients (e.g., 1.3 × 10⁻¹⁰ m²/s in acetone) for solubility predictions. Validate with experimental absorption data .

Basic Biological Activity Screening

Q. Q: What in vitro assays are suitable for preliminary toxicity or bioactivity screening?

A:

- Cytotoxicity : Use MTT assays in immortalized cell lines (e.g., GnRH neurons). Compare to structurally related benzophenones (e.g., BP2, BP3) known to alter autophagy markers like LC3-II .

- Endocrine Disruption : Employ luciferase reporter assays (e.g., ERα or AR transactivation). Dose-response curves (0.1–100 µM) can identify receptor antagonism/agonism .

Advanced Mechanistic Studies

Q. Q: How to investigate the compound’s potential endocrine-disrupting mechanisms at the molecular level?

A:

- Transcriptomic Profiling : Perform RNA-seq on exposed cell models (e.g., HepG2). Focus on pathways like steroidogenesis (CYP19A1, HSD3B1) or apoptosis (BAX/BCL2 ratios). Validate with qPCR .

- Molecular Docking : Model interactions with nuclear receptors (e.g., estrogen receptor) using Schrödinger Suite. Prioritize binding poses with ΔG < -8 kcal/mol .

Basic Analytical Challenges

Q. Q: How to resolve co-elution issues in HPLC analysis?

A:

- Gradient Optimization : Start with 50% acetonitrile, ramp to 90% over 20 minutes. Add 0.1% trifluoroacetic acid to sharpen peaks .

- Column Selection : Compare C8 vs. phenyl-hexyl columns for aromatic selectivity. Use spiked samples to confirm resolution of dimethyl and piperidinomethyl analogs .

Advanced Data Contradictions

Q. Q: How to address discrepancies in reported solubility values across studies?

A:

- Systematic Solvent Screening : Test solubility in 10+ solvents (e.g., DMF, THF, chloroform) using gravimetric analysis. Correlate with Hansen solubility parameters (δD, δP, δH) .

- Error Analysis : Identify confounding factors (e.g., residual solvents from synthesis, hygroscopicity). Use Karl Fischer titration to quantify water content in samples .

Toxicity & Environmental Impact

Q. Q: What methodologies assess the compound’s ecotoxicity?

A:

- Aquatic Toxicity : Follow OECD 202 (Daphnia magna immobilization test). Compare EC50 values to benzophenone-3 (EC50 ≈ 2.1 mg/L) .

- Bioaccumulation : Use logP calculations (e.g., ACD/Labs software). Experimental validation via shake-flask method (octanol/water partition) .

Advanced Data Validation

Q. Q: How to ensure reproducibility of experimental results across labs?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.